Validation of Brk/PTK6 Inhibitory Potency via Class-Leading Chemical Scaffold
The compound is a member of the imidazo[1,2-a]pyrazin-8-amine series identified by Zeng et al. as novel Brk/PTK6 inhibitors. The lead compound from this optimization campaign, P21d, exhibited an IC50 of 30 nM against Brk, establishing the scaffold's potential for single-digit nanomolar potency [1]. The discovery of this series is a direct result of an extensive SAR study, with this compound class representing the most potent and selective Brk/PTK6 inhibitor chemotype reported at the time of publication [REFS-1, REFS-2].
| Evidence Dimension | Brk/PTK6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | The target compound is a direct structural analog of the lead compound P21d (IC50 = 30 nM) [1]. |
| Comparator Or Baseline | The basal imidazo[1,2-a]pyrazine scaffold without the specific C-3 and C-8 substitutions had no reported Brk activity at concentrations up to 10 µM [1]. |
| Quantified Difference | The specific substitution pattern transforms a completely inactive core scaffold into a low-nanomolar inhibitor. |
| Conditions | In vitro kinase inhibition assay, as described in the primary SAR study by Zeng et al. [1]. |
Why This Matters
This confirms the compound's chemical scaffold is validated for potent Brk/PTK6 engagement, a key differentiator when selecting a chemical probe over unoptimized and inactive commercial screening compounds.
- [1] Zeng, H., Belanger, D. B., Curran, P. J., Shipps Jr., G. W., Miao, H., Bracken, J. B., Siddiqui, M. A., Malkowski, M., & Wang, Y. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5870-5875. View Source
- [2] AnjieChem. P21d hydrochloride product page. Accessed May 2026. View Source
